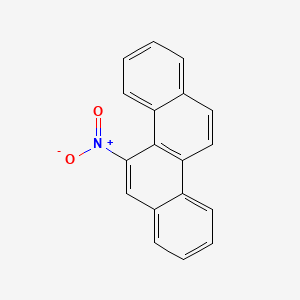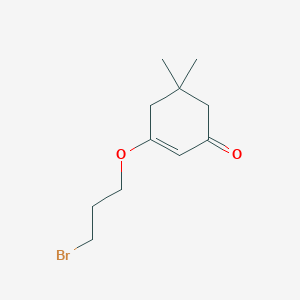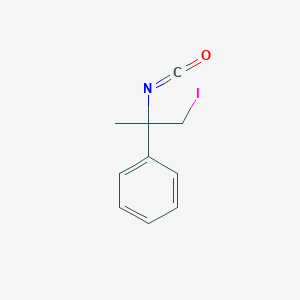![molecular formula C19H26N2O4S B14401058 Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate CAS No. 89587-60-0](/img/structure/B14401058.png)
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate typically involves the reaction of dicyclohexylamine with a thiazole derivative under specific conditions. The reaction may require the use of solvents such as chloroform or ethanol and catalysts like triethylamine or phosphorus pentasulfide . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes. For example, electrophilic substitution reactions may require acidic conditions, while nucleophilic substitutions may occur under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines or other reduced derivatives .
Applications De Recherche Scientifique
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole structure.
Uniqueness
Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate is unique due to its specific combination of a thiazole ring with dicyclohexyl and propanedioate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
89587-60-0 |
|---|---|
Formule moléculaire |
C19H26N2O4S |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
dicyclohexyl 2-[(1,3-thiazol-2-ylamino)methylidene]propanedioate |
InChI |
InChI=1S/C19H26N2O4S/c22-17(24-14-7-3-1-4-8-14)16(13-21-19-20-11-12-26-19)18(23)25-15-9-5-2-6-10-15/h11-15H,1-10H2,(H,20,21) |
Clé InChI |
JZZUPWYHSVMTJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)C(=CNC2=NC=CS2)C(=O)OC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


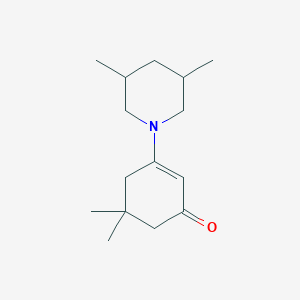

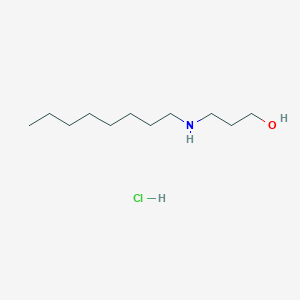

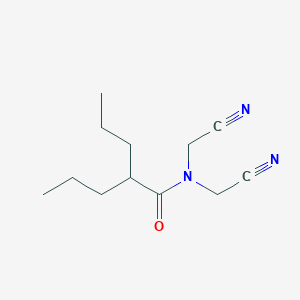
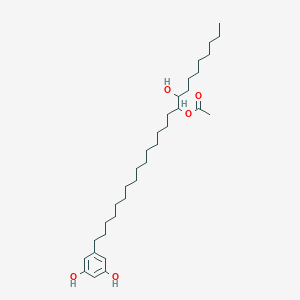


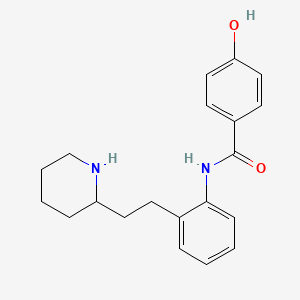
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
